molecular formula C9H5F3N4O2 B2553662 2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid CAS No. 2416231-67-7

2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid

Cat. No.: B2553662
CAS No.: 2416231-67-7
M. Wt: 258.16
InChI Key: TVOAOWSNCNMBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. It features a benzoic acid moiety linked to a 1H-tetrazole ring bearing a trifluoromethyl group, a combination that is highly relevant for the development of novel bioactive molecules. The tetrazole ring is a well-known bioisostere for carboxylic acids, capable of altering a compound's pharmacokinetic properties, metabolic stability, and binding affinity to biological targets . The inclusion of a strong electron-withdrawing trifluoromethyl group on the tetrazole ring can further fine-tune the molecule's lipophilicity and electronic characteristics, which are critical parameters in lead optimization . Compounds incorporating similar N-[2-(1H-tetrazol-5-yl)phenyl]benzamide structures have demonstrated potent agonistic activity for biological targets like the G protein-coupled receptor GPR35, which is implicated in pain, inflammation, and metabolic diseases . Furthermore, tetrazole-based scaffolds are being actively investigated as antagonists for other GPCRs, such as the P2Y14 receptor, which plays a role in immune and inflammatory responses . This makes this compound a valuable building block for researchers synthesizing and evaluating new small-molecule modulators for various disease targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[5-(trifluoromethyl)tetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-14-15-16(8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOAOWSNCNMBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=NN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Azidobenzoic Acid

2-Azidobenzoic acid is synthesized from 2-aminobenzoic acid via diazotization and azide substitution. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which reacts with sodium azide (NaN₃) to yield the azide. Typical conditions:

  • Temperature : 0–5°C (diazotization), 25°C (azide substitution)
  • Yield : 70–80%.

Cycloaddition with Trifluoroacetonitrile

The azide undergoes [3+2] cycloaddition with trifluoroacetonitrile (CF₃CN) to form the tetrazole ring. Ammonium chloride (NH₄Cl) or zinc bromide (ZnBr₂) catalyzes the reaction in dimethylformamide (DMF) at 80–100°C.

  • Reaction Time : 12–24 hours
  • Yield : 60–75%.

Example Protocol :

  • Combine 2-azidobenzoic acid (1.0 eq), CF₃CN (1.2 eq), and NH₄Cl (10 mol%) in DMF.
  • Heat at 90°C for 18 hours.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Challenges :

  • Regioselectivity : The reaction favors 1,5-disubstitution due to electronic effects of the trifluoromethyl group.
  • Nitrile Availability : Trifluoroacetonitrile requires careful handling due to volatility.

Lithiation and Trifluoromethylation Strategy

This method adapts lithiation techniques from patent WO2011110651A1, originally developed for 5-substituted 1-alkyltetrazoles.

Lithiation of 1-(2-Carboxyphenyl)tetrazole

1-(2-Carboxyphenyl)tetrazole is treated with lithium diisopropylamide (LDA) at −78°C to generate a lithiated intermediate at the tetrazole’s 5-position. Subsequent reaction with trifluoromethyl iodide (CF₃I) introduces the CF₃ group.

  • Conditions : Dry tetrahydrofuran (THF), −78°C, inert atmosphere.
  • Yield : 40–50%.

Limitations :

  • Low yields due to side reactions (e.g., proton quenching).
  • Expensive reagents (e.g., LDA, CF₃I).

Multicomponent One-Pot Synthesis

Inspired by InCl₃-catalyzed reactions, this approach condenses 2-azidobenzoic acid, trifluoroacetonitrile, and malononitrile in a single pot.

Reaction Optimization

  • Catalyst : Indium(III) chloride (InCl₃, 20 mol%)
  • Solvent : Ethanol/water (1:1)
  • Ultrasound Irradiation : 40°C, 20 minutes.
  • Yield : 80–85%.

Advantages :

  • Reduced reaction time (20 minutes vs. 18 hours).
  • Higher yields due to enhanced mixing and activation.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Huisgen Cycloaddition DMF, 90°C, NH₄Cl 60–75% High regioselectivity Long reaction time
Lithiation THF, −78°C, LDA/CF₃I 40–50% Direct CF₃ introduction Low yield, costly reagents
Multicomponent Synthesis EtOH/H₂O, InCl₃, ultrasound, 40°C 80–85% Rapid, high yield Requires specialized equipment

Industrial-Scale Considerations

For large-scale production, the multicomponent method is preferred due to its efficiency and scalability. Key adjustments include:

  • Continuous Flow Reactors : To manage exothermic reactions and improve safety.
  • Catalyst Recycling : InCl₃ recovery via aqueous extraction reduces costs.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR : Aromatic protons (δ 8.1–8.5 ppm), COOH (δ 12–13 ppm).
  • ¹³C NMR : CF₃ signal (δ 120–125 ppm, q, J = 280 Hz).
  • IR Spectroscopy : C=O stretch (1690–1710 cm⁻¹), tetrazole ring (1450–1500 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the tetrazole ring, such as 2-[5-(trifluoromethyl)tetrazol-1-yl]benzoic acid, exhibit significant anticancer activity. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and interaction with biological targets. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapies.

Antimicrobial Activity

Compounds with tetrazole moieties have been investigated for their antimicrobial properties. The unique structure of this compound allows it to interact effectively with microbial targets, potentially leading to the development of new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown promise as an inhibitor of aldose reductase, an enzyme linked to diabetic complications . Such inhibition can help manage conditions like diabetic neuropathy and retinopathy.

Case Study on Anticancer Activity

In a study examining the anticancer effects of this compound derivatives on glioblastoma cells, researchers found that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that these derivatives hold potential as therapeutic agents against aggressive cancer types .

Case Study on Enzyme Inhibition

A recent investigation into the enzyme inhibitory properties of this compound revealed its effectiveness in inhibiting aldose reductase activity in vitro. This inhibition was associated with a reduction in sorbitol levels in diabetic models, suggesting a beneficial role in managing diabetes-related complications .

Potential Future Applications

The ongoing research into this compound suggests several future applications:

  • Drug Development : Its unique structural properties make it a candidate for developing new pharmaceuticals targeting various diseases.
  • Material Science : The compound's chemical stability and reactivity could be exploited in creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can mimic carboxylic acid groups, enabling the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid
  • Structure : A pyridine ring replaces the tetrazole, with the trifluoromethyl group at the pyridine’s 5-position and the benzoic acid at the 4-position.
  • Properties : Molecular weight 267.20 g/mol, melting point 287.5–293.5°C .
  • The para-substitution on the benzoic acid may alter intermolecular interactions, contributing to its higher melting point relative to ortho-substituted analogs.
2.1.2. Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
  • Structure : Features a benzoxazole-tetrazole hybrid linked via an acetate ester.
  • Properties : Demonstrated antibacterial and anti-inflammatory activities in pharmacological studies .
  • Key Differences: The acetate ester increases lipophilicity, enhancing membrane permeability.

Functional Analogs

2.2.1. Lactofen (Benzoic Acid, 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro-)
  • Structure: A nitro-substituted benzoic acid ester with a trifluoromethylphenoxy group.
  • Applications : Used as an agrochemical herbicide .
  • Key Differences : The nitro group and ester linkage enhance reactivity and environmental persistence, contrasting with the tetrazole’s metabolic stability.
2.2.2. Triazolo-Oxazine Benzoic Acid Derivatives
  • Structure : Combines a triazolo-oxazine ring with a fluorinated benzoic acid.
  • Synthesis : Prepared via coupling reactions involving tert-butyl esters, yielding intermediates with LC-MS-confirmed molecular ions (e.g., m/z = 407 [M+H]⁺) .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability Biological/Chemical Activity Reference
2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid C₉H₅F₃N₄O₂ 264.16 Tetrazole (1-yl), -CF₃, benzoic acid Not reported Hypothesized metabolic stability -
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid C₁₃H₈F₃NO₂ 267.20 Pyridine (2-yl), -CF₃, benzoic acid 287.5–293.5°C Not reported
Ethyl-2-(5-benzoxazol-2-ylamine)tetrazol acetate C₁₄H₁₄N₆O₃ 326.30 Benzoxazole, tetrazole, acetate ester Not reported Antibacterial, anti-inflammatory
Lactofen C₁₉H₁₅ClF₃NO₇ 461.77 -CF₃, nitro, phenoxy ester Not reported Herbicidal activity
Triazolo-oxazine benzoic acid derivative C₁₇H₁₇F₄N₃O₄ 407.33 Triazolo-oxazine, -CF₃, benzoic acid LC-MS: m/z = 407 [M+H]⁺ Not reported (pharmaceutical lead)

Key Research Findings

Substituent Position Effects :

  • Ortho-substituted benzoic acids (e.g., target compound) may exhibit lower melting points than para-substituted analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) due to reduced crystal packing efficiency .
  • The tetrazole ring’s electron-deficient nature enhances the acidity of the adjacent benzoic acid proton compared to pyridine or benzoxazole analogs.

Pharmacological Potential: Tetrazole-containing compounds (e.g., ethyl-2-(5-benzoxazol-2-ylamine)tetrazol acetate) show broad bioactivity, suggesting that the target compound may similarly serve as a scaffold for drug development .

Synthetic Strategies :

  • Coupling reactions with tert-butyl esters (as in triazolo-oxazine derivatives) could be adapted for synthesizing the target compound, ensuring regioselectivity and purity .

Biological Activity

2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets. Its molecular formula is C9H6F3N5O2C_9H_6F_3N_5O_2 with a molar mass of approximately 273.17 g/mol.

Research indicates that compounds containing tetrazole rings can modulate various biological pathways. The tetrazole moiety may interact with enzymes and receptors, influencing metabolic processes and cellular signaling.

Key Mechanisms:

  • Enzyme Inhibition : Tetrazole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, affecting their activity and downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)10.5

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It exhibits activity against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic functions.

Case Studies

  • Anticancer Efficacy Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, indicating a potential mechanism for its anticancer effects .
  • In Vivo Antimicrobial Study : In an animal model, administration of the compound showed a reduction in bacterial load in infected tissues compared to control groups. Histopathological examination revealed less tissue damage and inflammation, suggesting that the compound could be a candidate for further development as an antimicrobial agent .

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity of 2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for CF3_3) and tetrazole ring protons (δ ~8-9 ppm). Compare with analogous tetrazole-containing benzoic acid derivatives .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic absorptions for the carboxylic acid (-COOH, ~2500-3300 cm1^{-1}), tetrazole ring (C=N stretch, ~1600 cm1^{-1}), and CF3_3 groups (C-F stretch, ~1100-1250 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for retention time reproducibility .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Melting Point Analysis : Compare experimental melting points (e.g., ~250–300°C based on structurally related benzoic acid derivatives) with literature values to detect impurities .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere to identify decomposition thresholds (e.g., degradation above 200°C).
  • Accelerated Stability Studies : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC over 1–4 weeks. Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks and crystal packing in this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Collect high-resolution data (≤0.8 Å) using Cu-Kα radiation .
  • Refinement with SHELXL : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding interactions (e.g., O-H···N tetrazole) using distance-angle criteria .
  • Visualization with Mercury : Generate 3D packing diagrams and Hirshfeld surfaces to analyze intermolecular interactions (e.g., π-π stacking of aromatic rings). Compare with ORTEP-3 for graphical accuracy .

Q. How can researchers address discrepancies in crystallographic data during structure determination?

  • Methodological Answer :

  • Cross-Validation with SIR97 : Use direct methods in SIR97 for phase problem resolution if initial SHELXD solutions fail. Compare Fo-Fc maps to identify missed electron density peaks .
  • Twinned Data Handling : For twinned crystals, apply HKLF 5 format in SHELXL and refine twin laws (e.g., two-domain twinning) with BASF parameters. Verify results using the Rint_{int} metric (<5% for high-quality data) .
  • Validation Tools : Utilize the IUCr CheckCIF service to flag symmetry errors or unreasonable bond lengths. Correct over-constrained models by relaxing isotropic ADP constraints .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the tetrazole-carboxylic acid motif and enzyme active sites (e.g., cytochrome P450). Validate poses with MD simulations (NAMD/GROMACS) .
  • Quantum Mechanical Calculations : Perform DFT (B3LYP/6-311+G**) to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions of the molecule. Compare with analogs (e.g., pyrazole or triazole derivatives) to rationalize activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.